molecular formula C18H18N2O3 B2965753 3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941888-97-7

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2965753
CAS No.: 941888-97-7
M. Wt: 310.353
InChI Key: ZYCHBJLXFWVBKG-UHFFFAOYSA-N
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Description

3-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3-methoxy substitution on the benzoyl ring and a 4-(2-oxopyrrolidin-1-yl)phenyl group as the amine substituent.

Properties

IUPAC Name

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-5-2-4-13(12-16)18(22)19-14-7-9-15(10-8-14)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCHBJLXFWVBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-hydroxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, while reduction of the carbonyl group in the pyrrolidinone ring results in 3-methoxy-N-[4-(2-hydroxypyrrolidin-1-yl)phenyl]benzamide .

Scientific Research Applications

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or act as an agonist or antagonist at specific receptors .

Comparison with Similar Compounds

Structural Analogues with Modified Substitutions

Compound 1: 3,4,5-Trimethoxy-N-[4-(2-Oxo-1-Pyrrolidinyl)Phenyl]Benzamide
  • Structure : Differs by having three methoxy groups (3,4,5-positions) on the benzamide ring.
  • The shared pyrrolidinone moiety suggests similar hydrogen-bonding interactions .
Compound 2: APD791 (3-Methoxy-N-(3-(1-Methyl-1H-Pyrazol-5-yl)-4-(2-Morpholinoethoxy)Phenyl)Benzamide)
  • Structure: Replaces the pyrrolidinone group with a morpholinoethoxy chain and adds a pyrazole ring.
  • Pharmacology: Acts as a selective 5-HT2A receptor inverse agonist for arterial thrombosis. This contrasts with the target compound’s lactam, which may favor different receptor interactions .
Compound 3: 3-Methoxy-N-{4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Benzamide
  • Structure: Substitutes pyrrolidinone with a sulfonyl-linked 4-methylpiperidine group.
  • Properties: The sulfonyl group increases polarity and may reduce blood-brain barrier penetration.
Melting Points and Stability
  • Target Compound: No direct data, but analogs like Example 53 () show melting points of 175–178°C, suggesting solid stability at room temperature.
  • APD791: Not explicitly stated, but morpholino-containing compounds often exhibit moderate melting points (~150–200°C) due to balanced hydrophilicity .

Pharmacological and Functional Insights

  • Target Compound: The pyrrolidinone group may mimic peptide bonds or interact with protease active sites, as seen in kinase inhibitors.
  • APD791: Demonstrates the impact of substituent flexibility; the morpholinoethoxy chain likely improves solubility for systemic delivery, critical for cardiovascular applications .

Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Notable Properties/Applications Evidence Source
Target Compound 3-Methoxy, 4-(2-oxopyrrolidinyl) ~350–380 g/mol* Potential kinase/receptor modulation
3,4,5-Trimethoxy Analog 3,4,5-Trimethoxy ~400–420 g/mol* Enhanced solubility, rigid binding
APD791 Morpholinoethoxy, pyrazole 555.55 g/mol 5-HT2A inverse agonist (thrombosis)
Sulfonyl-Piperidine Analog 4-Methylpiperidine sulfonyl 388.48 g/mol Polar, potential enzyme inhibition

*Estimated based on structural analogs.

Biological Activity

The compound 3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a member of the benzamide class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N2_2O2_2
  • Molecular Weight : 300.36 g/mol

This compound features a methoxy group and a pyrrolidinone moiety, contributing to its unique chemical properties and biological activity.

Synthesis

The synthesis typically involves several steps, including:

  • Formation of the benzamide core.
  • Introduction of the methoxy group.
  • Attachment of the pyrrolidinone moiety.

These steps allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physicochemical properties .

Anticancer Activity

Research indicates that This compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzamides can inhibit cell proliferation in low micromolar concentrations (IC50 values ranging from 1.2 to 5.3 µM) .

Case Study: Antiproliferative Effects

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)3.1
Other derivativesHCT116 (colon cancer)3.7
Other derivativesHEK293 (kidney cancer)5.3

These findings suggest that the compound could be developed as a potential anticancer agent.

Antiviral Activity

The compound is also being investigated for its antiviral properties. Similar derivatives have been shown to exert broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

The proposed mechanism includes:

  • Binding to viral proteins.
  • Modulating host immune responses.
  • Enhancing the stability of antiviral agents within cells.

Enzyme Inhibition

Another area of exploration is the inhibition of specific enzymes related to disease pathways. For example, compounds with similar structures have been identified as potential inhibitors of heat shock proteins, which are implicated in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamideAdditional methoxy groupsPotentially enhanced solubility and reactivity
N-(3-(2-pyrrolidinone)phenyl)benzamideLacks methoxy groupDifferent reactivity profile due to absence of electron-donating group
N-(4-methylphenyl)benzamideSimpler structureLimited biological activity compared to more complex derivatives

This comparative analysis underscores how modifications to the benzamide core influence both chemical behavior and biological activity.

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